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Compound of Interest

Compound Name: 3-Bromo-4-tert-butylbenzoic acid

Cat. No.: B189012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-4-tert-butylbenzoic acid, a compound of interest in medicinal chemistry and materials

science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with detailed experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 3-Bromo-4-
tert-butylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b189012?utm_src=pdf-interest
https://www.benchchem.com/product/b189012?utm_src=pdf-body
https://www.benchchem.com/product/b189012?utm_src=pdf-body
https://www.benchchem.com/product/b189012?utm_src=pdf-body
https://www.benchchem.com/product/b189012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.62 d 2.0 1H Ar-H

8.26 dd 8.5, 2.0 1H Ar-H

7.86 d 8.5 1H Ar-H

1.85 s 9H -C(CH₃)₃

¹³C NMR (Carbon-13 NMR)

As of the latest data available, experimentally determined ¹³C NMR data for 3-Bromo-4-tert-
butylbenzoic acid is not readily available in public spectral databases.

Infrared (IR) Spectroscopy Data
Experimentally determined IR spectral data for 3-Bromo-4-tert-butylbenzoic acid is not

currently available in public spectral databases. Characteristic absorption bands can be

predicted based on the functional groups present:

Functional Group Predicted Absorption Range (cm⁻¹)

O-H (Carboxylic Acid) 3300-2500 (broad)

C-H (Aromatic) 3100-3000

C-H (tert-Butyl) 2970-2870

C=O (Carboxylic Acid) 1710-1680

C=C (Aromatic) 1600-1450

C-Br 680-515

Mass Spectrometry (MS) Data
Detailed experimental mass spectral data for 3-Bromo-4-tert-butylbenzoic acid is not

currently available in public spectral databases. The nominal mass of the compound is 256
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g/mol and the exact mass is 256.0099 g/mol . Due to the presence of bromine, the mass

spectrum is expected to show a characteristic M/M+2 isotope pattern with approximately equal

intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic

carboxylic acids like 3-Bromo-4-tert-butylbenzoic acid. Instrument-specific parameters may

require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4-tert-butylbenzoic acid in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum

on a 300 MHz spectrometer. For ¹³C NMR, a higher concentration or a longer acquisition

time may be necessary due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative

number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

3-Bromo-4-tert-butylbenzoic acid sample directly onto the ATR crystal. Ensure good

contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal should be recorded prior to the sample

measurement and subtracted from the sample spectrum.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is then analyzed for characteristic absorption bands.
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Mass Spectrometry (MS)
Sample Introduction and Ionization: Introduce a dilute solution of 3-Bromo-4-tert-
butylbenzoic acid into the mass spectrometer. Electron Ionization (EI) is a common method

for this type of molecule.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum.
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Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an

organic compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-4-tert-butylbenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189012#spectroscopic-data-for-3-bromo-4-tert-
butylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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